molecular formula C52H86O23 B1249799 Capilliposide A

Capilliposide A

Cat. No. B1249799
M. Wt: 1079.2 g/mol
InChI Key: OQQABMONOLWXGW-RRQZUFKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capilliposide A is a natural product found in Lysimachia capillipes with data available.

Scientific Research Applications

1. Analysis and Characterization

  • Capilliposide A, identified as an active metabolite of Capilliposide B, was subjected to an optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its detection in rat urine and feces. This method, developed by Cheng et al. (2016), aimed to characterize the excretion profile of Capilliposide B and its metabolite, Capilliposide A, demonstrating significant advancements in analytical techniques for these compounds (Cheng et al., 2016).

2. Role in Cancer Research

  • Capilliposide A, derived from Lysimachia capillipes Hemsl, was investigated for its effects on cancer cells. Fei et al. (2014) demonstrated that Capilliposide A inhibited the proliferation of lung cancer cells and induced apoptosis through the mitochondrial apoptotic pathway. This research highlights Capilliposide A's potential in anti-cancer therapy, particularly in lung cancer (Fei et al., 2014).
  • Tian Jing-kui (2012) explored the anti-tumor effects of Capilliposide (LC) in animal models. The study observed that LC notably inhibited tumor growth and regulated the immune system, potentially offering a new approach for cancer treatment (Tian Jing-kui, 2012).

3. Metabolic Studies

  • Cheng et al. (2018) conducted a study on the metabolic stability of Capilliposide A and related compounds. This research provided insights into the metabolic processes of Capilliposide A in different species, contributing to a better understanding of its pharmacokinetics and disposition (Cheng et al., 2018).

4. Other Pharmacological Effects

  • Wu Zhipan et al. (2020) investigated the analgesic and anti-inflammatory activities of Capilliposide derived from Lysimachia capillipes Hemsl. The study suggested significant effects in reducing pain and inflammation, opening avenues for its use in clinical conditions related to these symptoms (Wu Zhipan et al., 2020).

properties

Molecular Formula

C52H86O23

Molecular Weight

1079.2 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,22S,23S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,22,23-triol

InChI

InChI=1S/C52H86O23/c1-46(2)14-27-51-13-9-26-48(5)11-10-30(47(3,4)25(48)8-12-49(26,6)50(51,7)16-29(57)52(27,28(56)15-46)45(66)75-51)72-43-39(74-42-38(65)35(62)32(59)22(17-53)69-42)34(61)24(20-68-43)71-44-40(36(63)33(60)23(18-54)70-44)73-41-37(64)31(58)21(55)19-67-41/h21-45,53-66H,8-20H2,1-7H3/t21-,22-,23-,24+,25+,26-,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,48+,49-,50+,51+,52+/m1/s1

InChI Key

OQQABMONOLWXGW-RRQZUFKGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(C[C@@H]6O)(C)C)[C@H](O5)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1(CC2C34CCC5C6(CCC(C(C6CCC5(C3(CC(C2(C(C1)O)C(O4)O)O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

synonyms

capilliposide A

Origin of Product

United States

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